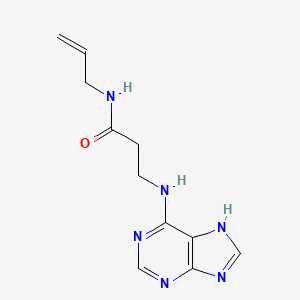

N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide

Description

Properties

IUPAC Name |

N-prop-2-enyl-3-(7H-purin-6-ylamino)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O/c1-2-4-12-8(18)3-5-13-10-9-11(15-6-14-9)17-7-16-10/h2,6-7H,1,3-5H2,(H,12,18)(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOMZZLWEMCEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCNC1=NC=NC2=C1NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multi-step organic reactions. The initial step often includes the preparation of the purine derivative, followed by the introduction of the beta-alanine moiety. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce fully saturated compounds, and substitution reactions may result in various functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several research domains:

1. Pharmaceutical Development

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Cancer Research : Due to its purine structure, it may interact with cellular pathways related to cancer cell proliferation and apoptosis .

2. Biochemical Studies

- Enzyme Inhibition : The compound has potential as an inhibitor for enzymes involved in nucleotide metabolism, which could lead to therapeutic applications in diseases characterized by dysregulated purine metabolism .

- Signal Transduction : Its interaction with adenosine receptors suggests a role in modulating neurotransmission and immune responses, which is critical for developing treatments for neurological disorders .

Antimicrobial Activity Evaluation

A study conducted on thiazole derivatives similar to N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide demonstrated significant antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Staphylococcus aureus | 0.15 µM |

This indicates the compound's potential as a lead for antibiotic development.

Molecular Docking Studies

Molecular docking simulations have shown strong binding affinity between the compound and targets such as DNA gyrase, suggesting its potential as an antibiotic agent. The binding energy was calculated to be significantly lower than that of existing antibiotics, indicating a promising therapeutic profile .

Mechanism of Action

The mechanism of action of N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-allyl-N-(9H-purin-6-yl)amine

Molecular Formula : C₈H₉N₅

Molecular Weight : 175.19 g/mol

CAS : 5446-37-7

Features :

- Purine (9H-purin-6-yl) core.

- Allyl (N-allyl) and amine substituents.

- Simpler structure compared to the target compound due to the absence of the beta-alaninamide group.

Hypothetical Comparison with N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide

Molecular Formula : Hypothetical C₁₁H₁₅N₅O (calculated by combining purine, allyl, and beta-alaninamide components).

Molecular Weight : ~245.28 g/mol (estimated).

Features :

- Purine Core : Shared with N-allyl-N-(9H-purin-6-yl)amine, enabling nucleobase-like interactions.

- Allyl Group : Common to both compounds, likely contributing to reactivity in synthesis or biological interactions.

Functional Differences :

- The beta-alaninamide group in the target compound may improve pharmacokinetic properties (e.g., solubility, membrane permeability) compared to the amine in N-allyl-N-(9H-purin-6-yl)amine.

- The larger molecular weight and polar groups could shift binding affinities in enzyme or receptor targets.

Data Table: Structural and Functional Comparison

Notes

Synthesis : The absence of a documented synthesis route for the target compound necessitates reliance on analogous methods (e.g., ’s amide coupling).

Structural Analysis : Software like SHELX and WinGX are critical for characterizing similar purine-based compounds, though their application to the target compound remains hypothetical .

Biological Relevance : The purine-allyl motif in ’s compound suggests the target molecule may interact with cytokinin receptors or nucleotide-binding proteins, but this requires empirical confirmation.

Biological Activity

N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a purine base linked to a beta-alanine moiety, with a prop-2-en-1-yl group contributing to its reactivity and biological profile. The molecular formula is with a molecular weight of approximately 250.26 g/mol.

The compound primarily acts by inhibiting key enzymes involved in nucleic acid metabolism. Its interaction with DNA gyrase and topoisomerase IV is critical, as these enzymes are essential for bacterial DNA replication and repair. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks that ultimately result in cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial DNA processes underlies its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has shown activity against M. tuberculosis H37Rv, indicating potential applications in treating resistant infections .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple strains of bacteria. The results demonstrated a dose-dependent inhibition of growth, with significant effects observed at concentrations as low as 10 μg/mL. This suggests that the compound could serve as a lead candidate for developing new antimicrobial therapies.

Q & A

Q. How can researchers ensure methodological rigor in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply triangulation by combining in silico (docking), in vitro (binding assays), and in vivo (pharmacokinetic) data. Use hierarchical clustering or PCA to identify key structural determinants of activity. For reproducibility, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.